molecular formula C24H22N2O4 B1447457 (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine CAS No. 273222-04-1

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine

Cat. No.: B1447457
CAS No.: 273222-04-1
M. Wt: 402.4 g/mol
InChI Key: FKBUYAZUIRMSJK-QFIPXVFZSA-N
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Description

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the pyridine ring in its structure adds to its versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in the field of peptide synthesis. The Fmoc group serves as a protective group for the amino function, allowing for the stepwise construction of peptides. It is also used in the synthesis of complex organic molecules and as a building block in medicinal chemistry for the development of new drugs .

Mechanism of Action

The mechanism of action of (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The pyridine ring can participate in various interactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

  • (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
  • (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

These compounds share the Fmoc protective group but differ in the side chains attached to the amino acid. The presence of the pyridine ring in (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine makes it unique, providing additional sites for chemical modification and enhancing its utility in various applications .

Biological Activity

(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, and implications in medicinal applications, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C24_{24}H22_{22}N2_2O4_4
  • Molecular Weight : 402.44 g/mol
  • CAS Number : 273222-04-1

Biological Activity

This compound has shown promising biological activities, particularly in the context of peptide synthesis and as a building block for more complex molecules. Its applications include:

  • Antitumor Activity : This compound has been utilized in the design of peptide-doxorubicin prodrugs, which are aimed at enhancing the efficacy of chemotherapy by targeting cancer cells more selectively .
  • Protease Inhibition : Research indicates that non-canonical amino acids like this compound can confer resistance to proteolytic degradation. This property is crucial for developing peptide therapeutics that require stability in biological environments .
  • Catalytic Applications : Recent studies have demonstrated that low molecular weight synthetic peptides, including derivatives of this compound, can serve as effective catalysts in asymmetric transformations, showcasing their versatility beyond traditional roles .

Synthesis and Methodology

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process includes:

  • Fmoc Protection : The amino group is protected using the Fmoc group, allowing for selective coupling with other amino acids.
  • Coupling Reactions : The protected amino acid is coupled to a resin-bound amino acid using various coupling reagents.
  • Deprotection : The Fmoc group is removed using a mild base (e.g., piperidine), facilitating further reactions or final cleavage from the resin .

Case Studies

  • Peptide-Doxorubicin Prodrugs :
    • A study highlighted the use of this compound in creating prodrugs that enhance the delivery and efficacy of doxorubicin against tumor cells. The incorporation of this amino acid improved solubility and stability, leading to increased therapeutic outcomes .
  • Asymmetric Catalysis :
    • In a series of experiments, synthetic peptides containing this compound were tested as catalysts for asymmetric reactions. Results indicated that these peptides could facilitate reactions with high enantioselectivity, demonstrating their potential utility in organic synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorUsed in peptide-doxorubicin prodrugs
Protease InhibitionConfers resistance to proteolytic degradation
Catalytic ApplicationsEffective in asymmetric transformations

Table 2: Synthesis Overview

StepDescription
Fmoc ProtectionProtects amino group for selective reactions
CouplingAttaches to resin-bound amino acids
DeprotectionRemoves Fmoc group using piperidine

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUYAZUIRMSJK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150240
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273222-04-1
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273222-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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